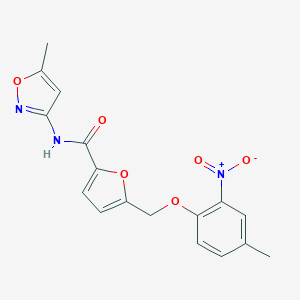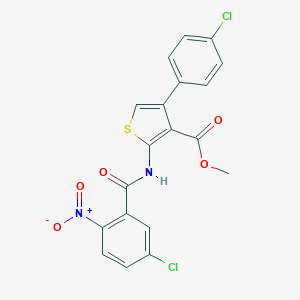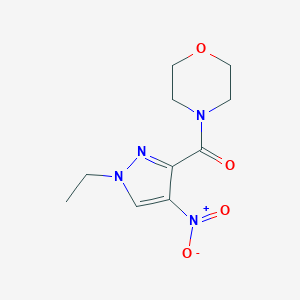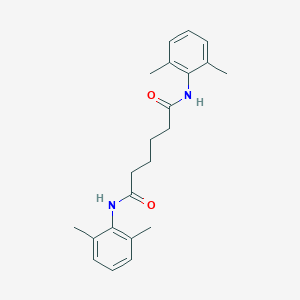
N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and nitrogen atoms within its molecular framework, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the bromination of 2-pyridyl compounds followed by chlorination and subsequent coupling with 1-methyl-1H-pyrazole-5-carboxamide. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for optimizing yield and purity.
化学反応の分析
Types of Reactions
N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure successful transformations. For example, substitution reactions may be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades, leading to altered cellular responses .
類似化合物との比較
Similar Compounds
2-(5-Bromo-2-pyridyl)-4,4,5,5-tetramethylimidazoline-1-oxyl: This compound shares the bromopyridyl moiety and exhibits similar reactivity in organic synthesis.
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Another compound with bromine and chlorine atoms, used in medicinal chemistry for its biological activities.
Uniqueness
N-(5-BROMO-2-PYRIDYL)-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity
特性
分子式 |
C10H8BrClN4O |
|---|---|
分子量 |
315.55g/mol |
IUPAC名 |
N-(5-bromopyridin-2-yl)-4-chloro-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H8BrClN4O/c1-16-9(7(12)5-14-16)10(17)15-8-3-2-6(11)4-13-8/h2-5H,1H3,(H,13,15,17) |
InChIキー |
YVOWKVCKNGMTIQ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=NC=C(C=C2)Br |
正規SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B457791.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B457795.png)
![2-(4-chloro-2-methylphenoxy)-N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B457797.png)
![Methyl 2-[(3-{3-nitrophenyl}acryloyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B457799.png)


![[3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B457804.png)
![3-({[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B457805.png)


![4-Oxo-4-[(1-phenylpropyl)amino]-2-butenoic acid](/img/structure/B457810.png)
![Methyl 4-(4-chlorophenyl)-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B457811.png)
